![molecular formula C16H13ClN4O B3035450 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-18-9](/img/structure/B3035450.png)
1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide
Overview
Description
1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide, also known as CPMPT, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound composed of a triazole ring with a carboxamide and chlorophenyl group attached. CPMPT is used in a variety of biological and chemical experiments, and its mechanism of action is still being studied. In
Scientific Research Applications
- Medicinal Chemistry The imidazole ring is a common pharmacophore found in many clinically useful drugs. The introduction of a chlorine group on the phenyl ring in 1-(4-Chlorophenyl)imidazole can potentially alter its biological properties, making it a candidate for further investigation in drug discovery processes.
Biochemistry
Mechanism of Action
Target of Action
Similar compounds such as pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production .
Biochemical Pathways
Similar compounds like paclobutrazol affect the isoprenoid pathway and alter the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
Similar compounds like dq amide derivatives have been reported to have improved kinetic solubilities compared to their parent compounds and are metabolically stable in vitro .
Result of Action
Similar compounds like pyrazole derivatives have been reported to display superior antipromastigote activity and better inhibition effects againstPlasmodium berghei .
Action Environment
Similar compounds like pyraclostrobin are known to be stable in aqueous solution in the dark at ph 4, 5, and 7 .
properties
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-phenyl-1,2,4-triazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-18-15(16(22)19-13-5-3-2-4-6-13)20-21(11)14-9-7-12(17)8-10-14/h2-10H,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOKKDNPZOSSSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159270 | |
Record name | 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide | |
CAS RN |
321431-18-9 | |
Record name | 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321431-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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